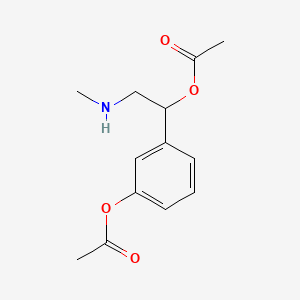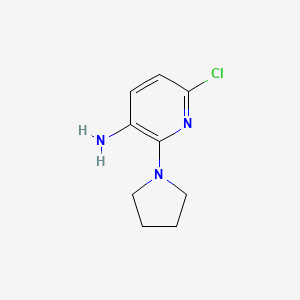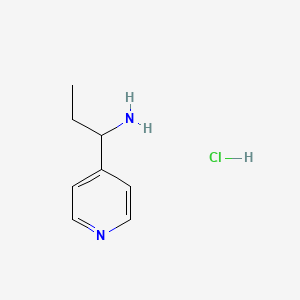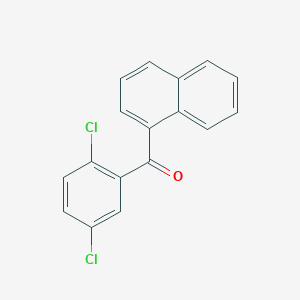
Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C9H6ClNOS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-chloro-2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-aminobenzothiazole: A precursor in the synthesis of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI).
Benzothiazole: The parent compound, which forms the core structure of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI).
2-Chlorobenzothiazole: Another derivative with similar structural features.
Uniqueness
Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) is unique due to the presence of both the acetyl group and the chlorine atom on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6ClNOS |
|---|---|
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
1-(6-chloro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI-Schlüssel |
OIXWWGOUXCRZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(S1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

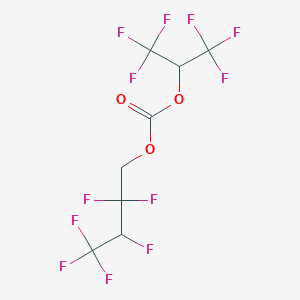
![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

